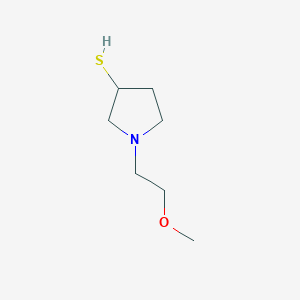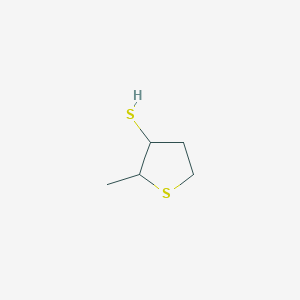
2-Methylthiolane-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylthiolane-3-thiol is an organic compound with the molecular formula C5H10S2. It is a sulfur-containing compound, specifically a thiol, which is characterized by the presence of a sulfhydryl (-SH) group. Thiols are known for their strong and often unpleasant odors, and they play significant roles in various chemical and biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of thiols, including 2-Methylthiolane-3-thiol, typically involves nucleophilic substitution reactions. One common method is the reaction of an alkyl halide with thiourea, which forms an intermediate isothiouronium salt. This intermediate is then hydrolyzed to yield the desired thiol . Another approach involves the reaction of sodium hydrosulfide with an alkyl halide, which directly produces the thiol .
Industrial Production Methods
Industrial production of thiols often employs similar synthetic routes but on a larger scale. The use of thiourea and alkyl halides is common due to the efficiency and relatively mild reaction conditions. Additionally, industrial processes may incorporate continuous flow reactors to enhance production efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-Methylthiolane-3-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols using reducing agents like dithiothreitol or sodium borohydride.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the sulfhydryl group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: Dithiothreitol, sodium borohydride.
Substitution: Alkyl halides, thiourea.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Alkyl thiols.
Scientific Research Applications
2-Methylthiolane-3-thiol has various applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methylthiolane-3-thiol involves its reactivity with various molecular targets. The sulfhydryl group can form covalent bonds with electrophilic centers in proteins and other biomolecules. This reactivity is crucial in processes such as enzyme catalysis and protein folding, where disulfide bond formation and reduction play essential roles .
Comparison with Similar Compounds
Similar Compounds
Ethanethiol: Another thiol with a similar structure but a simpler alkyl chain.
1-Butanethiol: A thiol with a longer alkyl chain, resulting in different physical properties.
Uniqueness
2-Methylthiolane-3-thiol is unique due to its specific molecular structure, which imparts distinct chemical reactivity and physical properties. Its cyclic structure differentiates it from linear thiols like ethanethiol and 1-butanethiol, leading to variations in odor, boiling point, and solubility .
Properties
CAS No. |
57067-07-9 |
|---|---|
Molecular Formula |
C5H10S2 |
Molecular Weight |
134.3 g/mol |
IUPAC Name |
2-methylthiolane-3-thiol |
InChI |
InChI=1S/C5H10S2/c1-4-5(6)2-3-7-4/h4-6H,2-3H2,1H3 |
InChI Key |
DPEXPKGKIRGPKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCS1)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


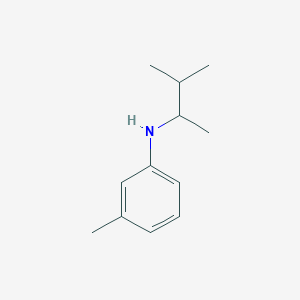
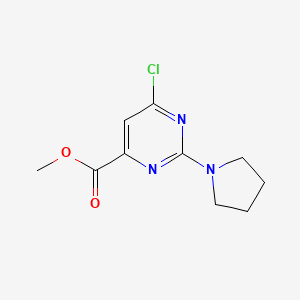
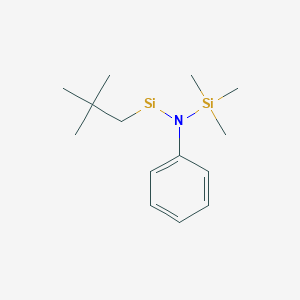
![3,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13078878.png)
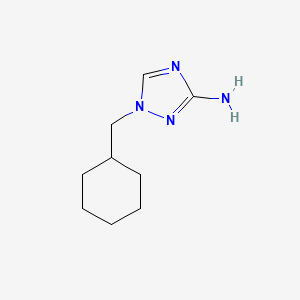
![tert-Butyl 2-(cyclopropylmethyl)-7-(2-hydroxyethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B13078890.png)
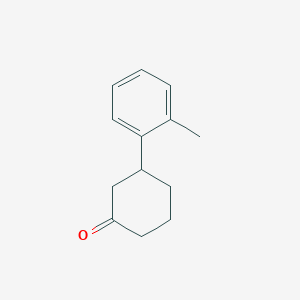
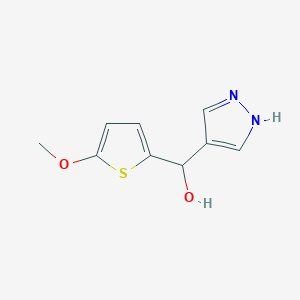
![1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(2R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]thiourea](/img/structure/B13078912.png)
![4-Propyl-4H,5H,6H,7H-furo[3,2-C]pyridine](/img/structure/B13078913.png)
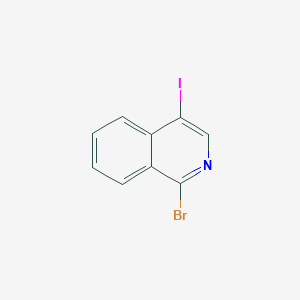
![L-Ornithine, N2-[(1,1-dimethylethoxy)carbonyl]-N5-[imino[[(2,3,6-trimethylphenyl)sulfonyl]amino]methyl]-](/img/structure/B13078929.png)
![5-Cyclopropyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13078939.png)
